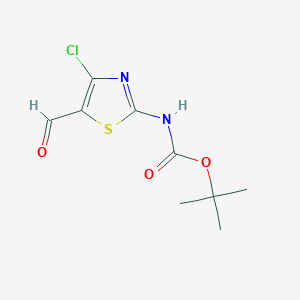
Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate (TBTC) is an organic compound belonging to the class of carbamates. It is a white solid which is soluble in water and other organic solvents. TBTC is a versatile compound which has a wide range of applications in scientific research and in the laboratory. It has been used in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of drugs, as well as in the production of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Isomorphous Crystal Structures
Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is noted for its involvement in the synthesis of compounds with complex isomorphous crystal structures. These compounds exhibit unique bonding patterns, including bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, crucial for their crystal structures. This highlights the compound's role in forming structurally intricate and stable crystalline materials (Baillargeon et al., 2017).
Carbamate Derivatives and Hydrogen Bonds
The compound's derivatives showcase a complex interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This illustrates the compound's versatility in forming materials with diverse molecular environments and interactions (Das et al., 2016).
Catalysis and Synthesis Applications
Rhodium-Catalyzed Enantioselective Addition
In synthetic chemistry, tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is utilized in rhodium-catalyzed enantioselective additions, demonstrating its utility in precise and controlled chemical synthesis, contributing to the development of compounds with specific chiral configurations (Storgaard & Ellman, 2009).
Biological Activity and Pharmacological Potential
Antimicrobial Activity
While specific studies on tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate are limited, its structural analogs demonstrate antimicrobial properties, hinting at its potential utility in pharmaceuticals and drug design. These studies emphasize the compound's role in synthesizing biologically active materials with potential therapeutic applications (Ghoneim & Mohamed, 2013).
Eigenschaften
IUPAC Name |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPYPVZNBCKNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1439311.png)
![[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1439313.png)



